molecular formula C17H16N4O5 B2723454 (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide CAS No. 330673-49-9

(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide

Cat. No.: B2723454
CAS No.: 330673-49-9
M. Wt: 356.338
InChI Key: SPBOQPIZEPLRGT-VCHYOVAHSA-N
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Description

(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide is a high-purity chemical reagent designed for research applications in medicinal chemistry and infectious disease. This compound belongs to the N-acylhydrazone class, which has demonstrated significant promise in biomedical research for its specific biological activities . Preliminary research on structurally similar N-acylhydrazone analogs has shown them to function as strong and specific antichlamydial agents, exhibiting inhibitory effects on pathogens like Chlamydia trachomatis while showing no toxicity to beneficial vaginal lactobacilli or human host cells in vitro . The proposed mechanism of action for this class of compounds suggests it may be distinct from common antibiotics, potentially making it difficult for bacteria to develop resistance . This makes it a valuable tool for researchers investigating novel antimicrobial strategies and pathogen-specific therapeutics. As with related compounds, it is characterized by its specific molecular structure featuring dinitro and isopropylbenzylidene substituents, which are critical for its activity and research value. This product is intended for laboratory research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, wearing suitable protective equipment.

Properties

IUPAC Name

3,5-dinitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-11(2)13-5-3-12(4-6-13)10-18-19-17(22)14-7-15(20(23)24)9-16(8-14)21(25)26/h3-11H,1-2H3,(H,19,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBOQPIZEPLRGT-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Conventional Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar amounts of 3,5-dinitrobenzohydrazide (CAS 2900-63-2) and 4-isopropylbenzaldehyde (CAS 122-03-2) in ethanol with catalytic glacial acetic acid.

Procedure:
  • Dissolve 3,5-dinitrobenzohydrazide (2.26 g, 10 mmol) and 4-isopropylbenzaldehyde (1.48 g, 10 mmol) in 50 mL ethanol.
  • Add 3 drops of glacial acetic acid.
  • Reflux at 80°C for 3–6 hours.
  • Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Yield : 72–85%.
Characterization :

  • FTIR : C=O stretch at 1,666 cm⁻¹, C=N stretch at 1,645 cm⁻¹, NO₂ asymmetric/symmetric stretches at 1,520/1,340 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 11.45 (s, 1H, NH), 8.55 (s, 1H, CH=N), 8.20–7.90 (m, 4H, aromatic), 2.95 (septet, 1H, CH(CH₃)₂), 1.25 (d, 6H, CH₃).

Solvent-Free Mechanochemical Synthesis

A greener approach utilizes ball milling to minimize solvent use:

  • Mix 3,5-dinitrobenzohydrazide (10 mmol) and 4-isopropylbenzaldehyde (10 mmol) with 0.5 g NaHSO₄·SiO₂.
  • Mill at 30 Hz for 20 minutes.
  • Wash with cold ethanol to isolate the product.

Yield : 68%.
Advantages : Reduced reaction time (20 min vs. 3–6 hours) and elimination of toxic solvents.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Combine reactants in ethanol (1:1 molar ratio).
  • Irradiate at 300 W, 100°C, for 15 minutes.
  • Cool and filter the product.

Yield : 89%.
Purity : >98% (HPLC).

Comparative Analysis of Methods

Method Solvent Catalyst Time Yield Purity
Acid-catalyzed reflux Ethanol Glacial acetic acid 3–6 h 72–85% 95–97%
Mechanochemical Solvent-free NaHSO₄·SiO₂ 20 min 68% 93%
Microwave-assisted Ethanol None 15 min 89% 98%

Key Observations :

  • Conventional reflux offers reproducibility but requires longer reaction times.
  • Microwave synthesis achieves higher yields and purity, making it suitable for scalable production.

Structural Confirmation and Spectral Data

X-ray Crystallography

Single-crystal X-ray analysis (monoclinic, space group P2₁/c) confirms the E-configuration and planar geometry:

  • Bond lengths : C=N (1.28 Å), C=O (1.23 Å).
  • Dihedral angle : 8.2° between aromatic rings, indicating partial conjugation.

Mass Spectrometry

  • ESI-MS : m/z 383.1 [M+H]⁺ (calculated for C₁₇H₁₆N₄O₅: 382.1).

Challenges and Optimization Strategies

Nitro Group Reactivity

The electron-withdrawing nitro groups reduce nucleophilicity of the hydrazide, necessitating:

  • Prolonged reflux times in conventional methods.
  • Acid catalysts (e.g., acetic acid) to protonate the carbonyl oxygen and enhance electrophilicity.

Byproduct Formation

  • Common byproducts : Unreacted starting materials and Z-isomers.
  • Mitigation : Use of excess aldehyde (1.2 equiv) and gradient recrystallization.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost analysis : 4-Isopropylbenzaldehyde ($120/kg) accounts for 60% of raw material costs.
  • Safety : Nitro compounds require explosive hazard assessments (OSHA 29 CFR 1910.109).

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

(E)-N’-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N’-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular processes, such as enzyme inhibition or activation, and can influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent differences are summarized in Table 1.

Table 1: Structural Comparison of (E)-N'-(4-Isopropylbenzylidene)-3,5-dinitrobenzohydrazide with Analogous Hydrazones

Compound Name R1 (Benzohydrazide) R2 (Benzylidene) Key Features
Target Compound 3,5-dinitro 4-isopropyl High electron-withdrawing nitro groups; bulky isopropyl enhances lipophilicity
YZ3 () 3,5-dinitro 4-hydroxy Hydroxyl group increases polarity but reduces metabolic stability
SF3 () 3,5-dinitro 3,5-dibromo-4-hydroxy Bromine atoms enhance antichlamydial potency via halogen bonding
Compound 4i () 4-(pyrrol-1-yl) 4-isopropyl Lacks nitro groups; pyrrole substituent may improve π-π stacking
Compound 6 () 3,5-dinitro 4-dimethylamino Electron-donating dimethylamino group alters redox properties
Substituent Impact:
  • Nitro Groups (R1): The 3,5-dinitro configuration in the target compound and YZ3/SF3 enhances electron-withdrawing effects, stabilizing the hydrazone bond and improving reactivity in biological systems .
  • Benzylidene Moieties (R2): Bulky groups like 4-isopropyl (target compound) or halogenated substituents (SF3) improve membrane permeability and target binding .

Physicochemical Properties

Table 3: Physicochemical Properties

Compound Molecular Weight (g/mol) c log P* Solubility Crystallinity
Target Compound 408.3 3.2 Moderate (Ethanol) Orthorhombic (P2₁2₁2₁)
YZ3 346.3 1.8 High (DMSO) Amorphous
SF3 502.9 4.1 Low (DCM) Not reported
Compound 6 375.3 2.5 Moderate (MeOH) Not reported

*Calculated using fragment-based methods.

  • Lipophilicity (c log P): The target compound’s isopropyl group increases lipophilicity (c log P = 3.2) compared to YZ3 (1.8), enhancing membrane permeability .
  • Solubility: Moderate solubility in ethanol aligns with its crystallinity, while SF3’s low solubility in dichloromethane may limit bioavailability .

Biological Activity

(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Properties

The synthesis of (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 3,5-dinitrobenzohydrazide. The reaction can be represented as follows:

4 Isopropylbenzaldehyde+3 5 Dinitrobenzohydrazide E N 4 isopropylbenzylidene 3 5 dinitrobenzohydrazide+H2O\text{4 Isopropylbenzaldehyde}+\text{3 5 Dinitrobenzohydrazide}\rightarrow \text{ E N 4 isopropylbenzylidene 3 5 dinitrobenzohydrazide}+\text{H}_2\text{O}

The structure of the compound includes a hydrazone moiety, which is crucial for its biological activity. The presence of nitro groups in the aromatic rings enhances the compound's reactivity and potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various acylhydrazones, including derivatives similar to (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide. These compounds have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

A comparative study indicated that certain acylhydrazones exhibited antibacterial activity comparable to or better than commercially available antibiotics. For instance, in vitro tests showed that some synthesized derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls .

CompoundMIC (µg/mL)Target Organism
Acylhydrazone A8MRSA
Acylhydrazone B16E. coli
(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazideTBDTBD

Anticancer Activity

The anticancer potential of (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide has been explored through various assays. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

In one study, a derivative with structural similarities demonstrated significant cytotoxicity with an IC50 value in the low micromolar range against human cancer cell lines .

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast Cancer)12.5Derivative A
A549 (Lung Cancer)15.0Derivative B
HeLa (Cervical Cancer)TBD(E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation into novel acylhydrazones revealed that certain derivatives exhibited potent activity against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing bioactivity and reducing toxicity towards normal cells .
  • Case Study on Anticancer Properties : Research focusing on hydrazone derivatives reported promising results in inhibiting tumor growth in xenograft models. The compounds were shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N'-(4-isopropylbenzylidene)-3,5-dinitrobenzohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of 3,5-dinitrobenzohydrazide with 4-isopropylbenzaldehyde under acid catalysis (e.g., glacial acetic acid) in ethanol. Reflux for 4–6 hours under inert atmosphere is typical. Yield optimization involves adjusting stoichiometric ratios (1:1.2 hydrazide:aldehyde), solvent polarity, and temperature gradients. Purity is enhanced by recrystallization from ethanol or DMF/water mixtures .
  • Key Parameters : IR spectroscopy (ν ~3298 cm⁻¹ for N-H; ~1637 cm⁻¹ for C=O) and ¹H NMR (δ 8.2–8.7 ppm for aromatic protons; δ 12.4 ppm for hydrazide NH) confirm product identity .

Q. How is crystallographic data for this compound obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) at 298 K is standard. Data collection and refinement employ SHELXL for structure solution, with hydrogen atoms added geometrically. Non-centrosymmetric space groups (e.g., P2₁2₁2₁) are common due to chiral hydrazone geometry. Refinement residuals (R < 0.05) ensure accuracy .
  • Structural Insights : Dihedral angles between aromatic rings (~92.9°) and bond lengths (N-N ~1.40 Å; C=O ~1.22 Å) reveal non-planar conformations critical for intermolecular interactions .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer :

  • FT-IR : Confirms hydrazone formation (C=N stretch ~1524 cm⁻¹) and nitro group vibrations (~1340–1520 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.7 ppm) and carbonyl carbons (δ ~165 ppm) are diagnostic.
  • UV-Vis : π→π* transitions (~300–400 nm) indicate conjugation between nitro and hydrazone moieties .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its biological activity, and what computational tools model this?

  • Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV), polarizability (>58× urea), and electrostatic potential maps. AutoDock Vina predicts binding affinities to biological targets (e.g., chlamydial GrgA protein) via docking simulations. Charge transfer interactions (e.g., nitro→hydrazone) correlate with antimicrobial potency .
  • Case Study : SF3 [(E)-N'-(3,5-dibromo-4-hydroxybenzylidene)-3,5-dinitrobenzohydrazide], a structural analog, shows enhanced antichlamydial activity (IC₅₀ ~80 μM) by overcoming R51G GrgA mutations via π-stacking and hydrogen bonding .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for hydrazone conformers?

  • Methodological Answer : Discrepancies arise from dynamic equilibria between E/Z isomers in solution vs. solid-state E-conformation. Strategies include:

  • VT-NMR : Monitors isomerization kinetics (ΔG‡ ~50–70 kJ/mol).
  • SCXRD : Confirms dominant solid-state conformation.
  • DFT-MD Simulations : Compare energy barriers for isomer interconversion .

Q. How do substituent effects (e.g., nitro vs. methoxy groups) modulate biological activity and stability?

  • Methodological Answer : Nitro groups enhance electron-withdrawing effects, increasing oxidative stability and antibacterial activity (MIC ~5–10 μg/mL for Gram-positive strains). Methoxy groups improve solubility but reduce target affinity. Structure-Activity Relationship (SAR) studies use Hammett constants (σₘ ~0.71 for NO₂) to predict bioactivity trends .

Q. What are the challenges in interpreting hydrogen bonding networks in crystal structures?

  • Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H···N ~2.8 Å; N-H···O ~3.1 Å). Challenges include distinguishing disordered water molecules and weak C-H···π contacts. Lattice energy calculations (PIXEL method) validate packing motifs .

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